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Compound of Interest

Compound Name: YM-08

Cat. No.: B12086332 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of YM-08 (Sepantronium Bromide, YM155), a

potent small molecule inhibitor of the survivin/BIRC5 pathway, against other known inhibitors

targeting this critical cancer-related pathway. The information presented is supported by

experimental data to aid in the evaluation and selection of research and development

candidates.

Introduction to the Survivin/BIRC5 Pathway
Survivin, encoded by the BIRC5 gene, is a member of the inhibitor of apoptosis protein (IAP)

family. It plays a dual role in promoting cell proliferation and preventing apoptosis (programmed

cell death).[1][2] Survivin is highly expressed in most human cancers while being largely absent

in terminally differentiated adult tissues, making it an attractive target for cancer therapy.[1][3]

Its overexpression is often associated with a poor prognosis and resistance to conventional

cancer treatments.[3][4] The survivin/BIRC5 pathway is integral to both the intrinsic and

extrinsic apoptotic pathways, primarily through the indirect inhibition of caspase-9 and the

direct or indirect inhibition of effector caspases-3 and -7.[5]

YM-08 (YM155): A Potent Suppressor of Survivin
YM-08, also known as YM155 or Sepantronium Bromide, is a small molecule that has been

shown to suppress the expression of survivin.[1][6] It was identified through high-throughput

screening as a compound that significantly inhibits survivin expression at both the mRNA and
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protein levels.[1][2] YM-08 has demonstrated potent cytotoxic activity in a variety of cancer cell

lines, with IC50 values in the nanomolar range.[4][7] Clinical trials have evaluated YM-08 as a

monotherapy and in combination with other chemotherapeutic agents in various cancers,

including non-small-cell lung cancer and melanoma.[8][9][10][11]

Comparative Analysis of Survivin/BIRC5 Inhibitors
The following table summarizes the quantitative data for YM-08 and other selected small

molecule inhibitors of the survivin/BIRC5 pathway.
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Inhibitor
Mechanism of
Action

IC50 / Effective
Concentration

Cell Lines

YM-08 (YM155)
Suppresses survivin

gene promoter activity

0.54 nM[7]; 2.3 - 11

nM[7]; 8 - 212 nM[4]

PC-3, PPC-1, DU145,

TSU-Pr1, 22Rv1, SK-

MEL-5, A375, various

Neuroblastoma cell

lines

FL118

Inhibits survivin

promoter activity; also

inhibits Mcl-1, XIAP,

and cIAP2

High pM to low nM

range
H460, EKVX, A549

UC-112

Induces ubiquitin-

mediated degradation

of survivin

IC50 = 2.2 µM (for

disrupting survivin-

Smac interaction)

DU145, A549

MX-106

Analog of UC-112,

induces ubiquitin-

mediated degradation

of survivin

~4-fold more active

than UC-112
Not specified

SF002-96-1

Inhibits survivin

promoter activity by

targeting upstream

transcription factors

(STAT3, NF-κB)

IC50 = 3.42 µM (for

survivin promoter-

driven luciferase

activity)

Colo320

LQZ-7F

Disrupts survivin

homodimerization,

leading to

proteasome-

dependent

degradation

IC50 = 0.4 - 4.4 µM
PC3 and other cancer

cell lines

Arctigenin

Inhibits STAT3

phosphorylation and

survivin expression

Not specified Ovarian cancer cells
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KPT-185

Selective inhibitor of

nuclear export,

leading to

downregulation of

survivin

Not specified
Non-small cell lung

cancer cell lines

MK-2206

Allosteric inhibitor of

Akt, leading to

downregulation of

survivin

Not specified GEO cancer cells

Piperine
Reduces survivin

protein levels
Not specified

HT-29 colon

carcinoma cells

Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of

survivin/BIRC5 inhibitors.

Survivin Promoter-Luciferase Reporter Assay
This assay is used to quantify the effect of a compound on the transcriptional activity of the

survivin gene promoter.

Cell Culture and Transfection: Human cancer cells (e.g., HeLa) are cultured in appropriate

media. Cells are then transfected with a plasmid vector containing the survivin promoter

sequence upstream of a luciferase reporter gene.

Compound Treatment: Transfected cells are treated with various concentrations of the test

inhibitor (e.g., YM-08) for a specified period (e.g., 24 hours).

Luciferase Activity Measurement: After treatment, cells are lysed, and the luciferase

substrate is added. The luminescence produced, which is proportional to the luciferase

enzyme activity, is measured using a luminometer.

Data Analysis: The luminescence readings are normalized to a control (e.g., vehicle-treated

cells) to determine the percent inhibition of survivin promoter activity.
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Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a

measure of cell viability.

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

Compound Incubation: The cells are then treated with a range of concentrations of the

inhibitor for a defined period (e.g., 72 hours).

MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active

metabolism convert the yellow MTT into a purple formazan precipitate.

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a

solubilization solution (e.g., DMSO), and the absorbance is measured at a specific

wavelength (e.g., 570 nm) using a microplate reader.

IC50 Determination: The absorbance values are used to calculate the percentage of cell

viability relative to untreated controls. The IC50 value (the concentration of inhibitor that

causes 50% inhibition of cell growth) is then determined from the dose-response curve.

Western Blot Analysis for Survivin Expression
Western blotting is used to detect and quantify the levels of survivin protein in cells following

treatment with an inhibitor.

Cell Lysis: Cells are treated with the inhibitor and then lysed to extract total protein.

Protein Quantification: The concentration of protein in each lysate is determined using a

protein assay (e.g., BCA assay).

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated

by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and

then transferred to a membrane (e.g., PVDF or nitrocellulose).

Immunoblotting: The membrane is blocked and then incubated with a primary antibody

specific for survivin. A secondary antibody conjugated to an enzyme (e.g., horseradish
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peroxidase) is then added, which binds to the primary antibody.

Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is

detected using an imaging system. The intensity of the bands corresponds to the amount of

survivin protein. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein

loading.

Visualizing the Pathway and Experimental Workflow
To better understand the context of YM-08's action and the methods used for its evaluation, the

following diagrams are provided.
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Caption: The Survivin/BIRC5 signaling pathway and the mechanism of action of YM-08.
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Caption: A typical experimental workflow for benchmarking survivin/BIRC5 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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